Cas no 120901-48-6 (Propanoic acid, 2-methyl-, 1,2,4-tris(acetyloxy)-5-cyano-2,3,4,5,6,11-hexahydro-7-hydroxy-3-methyl-6,11-dioxo-1H-benzo[b]carbazol-4-ylester, [1S-(1a,2b,3a,4a)]- (9CI))

Propanoic acid, 2-methyl-, 1,2,4-tris(acetyloxy)-5-cyano-2,3,4,5,6,11-hexahydro-7-hydroxy-3-methyl-6,11-dioxo-1H-benzo[b]carbazol-4-ylester, [1S-(1a,2b,3a,4a)]- (9CI) structure
120901-48-6 structure
Product Name:Propanoic acid, 2-methyl-, 1,2,4-tris(acetyloxy)-5-cyano-2,3,4,5,6,11-hexahydro-7-hydroxy-3-methyl-6,11-dioxo-1H-benzo[b]carbazol-4-ylester, [1S-(1a,2b,3a,4a)]- (9CI)
CAS-Nr.:120901-48-6
MF:C28H26N2O11
MW:566.512848377228
CID:235633
PubChem ID:129303
Update Time:2025-04-19

Propanoic acid, 2-methyl-, 1,2,4-tris(acetyloxy)-5-cyano-2,3,4,5,6,11-hexahydro-7-hydroxy-3-methyl-6,11-dioxo-1H-benzo[b]carbazol-4-ylester, [1S-(1a,2b,3a,4a)]- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Propanoic acid, 2-methyl-, 1,2,4-tris(acetyloxy)-5-cyano-2,3,4,5,6,11-hexahydro-7-hydroxy-3-methyl-6,11-dioxo-1H-benzo[b]carbazol-4-ylester, [1S-(1a,2b,3a,4a)]- (9CI)
    • (1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl) 2-methylpropanoate
    • 3-O-isobutyrylkinamycin C
    • Propanoic acid, 2-methyl-, 1,2,4-tris(acetyloxy)-5-cyano-2,3,4,5,6,11-hexahydro-7-hydroxy-3-me...
    • Propanoic acid, 2-methyl-, 1,2,4-tris(acetyloxy)-5-cyano-2,3,4,5,6,11-hexahydro-7-hydroxy-3-methyl-6,11-dioxo-1H-benzo[b]carb
    • (1S,3S,4S)-1,2,4-tris(acetyloxy)-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3,4,5,6,11-hexahydro-1H-benzo[b]carbazol-4-yl 2-methylpropanoate
    • Propanoic acid, 2-methyl-, 1,2,4-tris(acetyloxy)-5-cyano-2,3,4,5,6,11-hexahydro-7-hydroxy-3-methyl-6,11-dioxo-1H-benzo(b)carbazol-4-yl ester, (1S-(1alpha,2beta,3alpha,4alpha))-
    • 1,2,4-Tris(acetyloxy)-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3,4,5,6,11-hexahydro-1H-benzo[b]carbazol-4-yl 2-methylpropanoate
    • DTXSID30923591
    • 120901-48-6
    • [(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate
    • Inchi: 1S/C28H26N2O11/c1-11(2)27(37)41-28(40-15(6)33)12(3)24(38-13(4)31)25(39-14(5)32)20-19-21(30(10-29)26(20)28)23(36)18-16(22(19)35)8-7-9-17(18)34/h7-9,11-12,24-25,34H,1-6H3/t12-,24?,25-,28-/m0/s1
    • InChI-Schlüssel: HBEPDPXCRYTVGE-UAVNIJPGSA-N
    • Lächelt: O(C(C(C)C)=O)[C@@]1(C2=C(C3C(C4C=CC=C(C=4C(C=3N2C#N)=O)O)=O)[C@@H](C([C@@H]1C)OC(C)=O)OC(C)=O)OC(C)=O

Berechnete Eigenschaften

  • Genaue Masse: 566.15368
  • Monoisotopenmasse: 566.15365965g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 12
  • Schwere Atomanzahl: 41
  • Anzahl drehbarer Bindungen: 9
  • Komplexität: 1210
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topologische Polaroberfläche: 188Ų

Experimentelle Eigenschaften

  • PSA: 188.29

Propanoic acid, 2-methyl-, 1,2,4-tris(acetyloxy)-5-cyano-2,3,4,5,6,11-hexahydro-7-hydroxy-3-methyl-6,11-dioxo-1H-benzo[b]carbazol-4-ylester, [1S-(1a,2b,3a,4a)]- (9CI) Verwandte Literatur

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